molecular formula C18H16N6OS2 B2864596 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 894050-47-6

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2864596
CAS No.: 894050-47-6
M. Wt: 396.49
InChI Key: RKUOYYORHPRJDV-UHFFFAOYSA-N
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Description

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. While its specific biological profile is under investigation, its core structure is based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterocyclic system known to exhibit potent and selective activity against a range of protein kinases (source) . The molecular design, featuring a 4-ethylphenyl moiety at the 6-position and a thiazole-acetamide group linked via a sulfanyl bridge, suggests potential as a targeted inhibitor. Researchers are exploring its utility as a chemical probe to study dysregulated kinase signaling pathways in cancer cell proliferation and survival. The compound's value lies in its ability to help elucidate novel mechanisms of action and validate new molecular targets for therapeutic intervention, providing a crucial tool for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for laboratory research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-2-12-3-5-13(6-4-12)14-7-8-15-21-22-18(24(15)23-14)27-11-16(25)20-17-19-9-10-26-17/h3-10H,2,11H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUOYYORHPRJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolo[4,3-b]Pyridazine Synthesis

The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclization reactions. A prominent method involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction , which combines heterocyclic amidines, aldehydes, and isonitriles. For example, pyridoxal derivatives react with 2-aminopyridines and tert-alkyl isocyanides to form fused triazolo-pyridazine systems.

Optimized Protocol :

  • Reactants : 2-Amino-4-(4-ethylphenyl)pyridazine (1.0 equiv), pyridoxal hydrochloride (1.1 equiv), and 1,1,3,3-tetramethylbutyl isocyanide (1.1 equiv).
  • Conditions : Stirred in anhydrous methanol with HCl/dioxane (50 μL) at room temperature for 12–18 hours.
  • Yield : 60–75% after column chromatography (5% MeOH/CH₂Cl₂).

Microwave-assisted synthesis, though effective for analogous triazolo-furo-pyridines, is unnecessary here due to the room-temperature efficiency.

The introduction of the sulfanyl-acetamide group involves nucleophilic substitution. Chloroacetylation of intermediates followed by thiol displacement is widely adopted.

Stepwise Procedure :

  • Chloroacetylation :
    • React 6-(4-ethylphenyl)-triazolo[4,3-b]pyridazin-3-amine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) and triethylamine (2.0 equiv) under reflux for 3 hours.
    • Yield : 70–80% after diethyl ether purification.
  • Thiol Displacement :
    • Treat the chloroacetamide intermediate with 2-mercaptothiazole (1.1 equiv) and piperidine (2.0 equiv) in acetonitrile at 60°C for 3 hours.
    • Yield : 65–70% after methanol recrystallization.

Thiazole-Acetamide Coupling

The N-(1,3-thiazol-2-yl)acetamide group is introduced via alkylation or acylation. A two-step approach ensures regioselectivity:

Method :

  • Acetamide Formation :
    • React 2-aminothiazole (1.0 equiv) with chloroacetic acid (1.1 equiv) in THF using DCC (1.2 equiv) as a coupling agent.
    • Yield : 75–85% after filtration.
  • Thiazole Functionalization :
    • Alkylate the acetamide with 2-(chloromethyl)thiazole (1.1 equiv) in acetonitrile and K₂CO₃ (2.0 equiv) under reflux for 2 hours.
    • Yield : 60–70% after ice-water quenching and drying.

Final Assembly and Purification

The convergent synthesis combines the triazolo-pyridazine-thiol intermediate with the thiazole-acetamide via a sulfide bond:

Key Reaction :

  • Stir equimolar amounts of triazolo-pyridazine-thiol and bromoacetyl-thiazole in DMF with K₂CO₃ at 50°C for 6 hours.
  • Purification : Silica gel chromatography (3:7 ethyl acetate/hexane) followed by recrystallization from CH₂Cl₂.

Analytical Data :

Parameter Value Source
Molecular Formula C₁₉H₁₇ClN₆OS₂
Molecular Weight 452.98 g/mol
Melting Point 178–182°C
HPLC Purity >98%

Alternative Routes and Comparative Analysis

Route A (GBB-Based) :

  • Advantages : High atom economy, minimal byproducts.
  • Limitations : Requires strict stoichiometric control.

Route B (Stepwise Functionalization) :

  • Advantages : Modular, amenable to scale-up.
  • Limitations : Lower overall yield (45–55%) due to multiple steps.

Green Chemistry Considerations

Recent advancements emphasize solvent-free conditions and catalytic recycling:

  • Aqueous Acetic Acid Diazotization : Replaces hazardous HCl in diazo coupling, improving safety and yield.
  • Microwave-Assisted Thiolation : Reduces reaction time from 6 hours to 30 minutes.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

a. Sulfanyl (-S-) Bridge

  • Oxidation : Reacts with H2_2O2_2 or mCPBA to form sulfoxide (-SO-) or sulfone (-SO2_2-) derivatives, altering electronic properties.

  • Nucleophilic Substitution : Participates in displacement reactions with alkyl halides or amines under basic conditions .

b. Acetamide Group

  • Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding carboxylic acid and thiazol-2-amine.

  • Coordination Chemistry : Binds to transition metals (e.g., Cu2+^2+, Zn2+^2+) via the carbonyl oxygen and thiazole nitrogen .

c. Triazolopyridazine Core

  • Electrophilic Substitution : Halogenation or nitration occurs at electron-rich positions of the pyridazine ring under mild conditions .

  • Cycloaddition : Engages in [3+2] cycloadditions with nitrile oxides or diazo compounds .

Comparative Reaction Analysis

Structural analogs demonstrate how substituents influence reactivity and biological activity:

Compound ModificationReactivity ProfileBiological Impact
4-Ethylphenyl substituentEnhanced lipophilicityImproved membrane permeability
Thiazole-2-acetamide moietyStabilizes metal coordinationAntimicrobial activity
Fluorophenyl substitutionIncreased electron-withdrawing effectsHigher metabolic stability

Notable Findings:

  • Replacement of the ethyl group with fluorophenyl (as in analog N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide ) reduces oxidative degradation by 40%.

  • Thiazole coordination with Cu2+^2+ enhances antibacterial efficacy against S. aureus (MIC = 8 µg/mL) .

Scientific Research Applications

The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule featuring triazole, pyridazine, thiazole, and acetamide heterocyclic structures. Its complex structure suggests it has the potential for biological activity and pharmacological applications, as well as interactions with biological targets.

Potential Applications
The potential applications of This compound include:

  • Drug development
  • Material science
  • Agrochemical research

Structural Analogues and Biological Activities

Compound NameStructural CharacteristicsBiological Activity
1-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideSimilar triazole and thiazole structuresAntimicrobial
2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideVariation in phenyl substitutionAnticancer
3-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideFluorine substitution on phenylEnzyme inhibition

The table includes compounds with structural similarities to This compound , and highlights their potential biological activities. This suggests that This compound may also possess antimicrobial, anticancer, or enzyme inhibition properties. Further studies are needed to confirm these potential activities.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which exhibit structural diversity based on substituents at the 3- and 6-positions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (pH 7.4) Notes
2-{[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide - C₁₈H₁₇N₇OS₂ 411.41 6-position : 4-ethylphenyl
3-position : sulfanyl, N-(thiazol-2-yl)
Unknown Hypothetical; thiazole may enhance target binding
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 877634-23-6 C₁₄H₁₃N₅OS 299.35 6-position : 4-methylphenyl
3-position : sulfanyl, NH₂
11.2 µg/mL Lower molecular weight; simpler acetamide substituent
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 891117-12-7 C₂₂H₂₁N₅O₂ 403.44 6-position : phenyl (via acetamide)
3-position : methyl
Unknown Ethoxy group increases hydrophobicity; potential for altered pharmacokinetics
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 894055-80-2 C₁₄H₁₂FN₅OS 325.34 6-position : 4-fluorophenyl
3-position : sulfanyl, NH₂
Unknown Fluorine substitution may improve electronic properties and metabolic stability

Key Observations:

The ethoxy group in 891117-12-7 introduces steric bulk and moderate hydrophobicity, which may influence solubility and bioavailability.

Acetamide Functionalization :

  • The N-(1,3-thiazol-2-yl) substituent in the target compound provides additional hydrogen-bonding and π-π interaction sites compared to the simpler NH₂ group in 877634-23-6 and 894055-80-2. This modification could improve binding affinity to biological targets like kinases or GPCRs .

Solubility Trends :

  • The only solubility data available (11.2 µg/mL for 877634-23-6) suggests moderate aqueous solubility for the methylphenyl analog . The target compound’s thiazole and ethylphenyl groups may reduce solubility due to increased hydrophobicity, though this remains speculative without experimental data.

Research Implications

  • Structural Insights : Crystallographic data from analogs like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () could guide modeling of the target compound’s conformation and intermolecular interactions .
  • Synthetic Optimization : Modulating substituents (e.g., replacing ethyl with polar groups) may balance lipophilicity and solubility for improved drug-like properties.

Biological Activity

The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, which include multiple heterocyclic rings: triazole, pyridazine, thiazole, and acetamide. This structural diversity suggests potential for significant biological activity and pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C18H16N6OSC_{18}H_{16}N_6OS, with a molecular weight of approximately 396.49 g/mol. The presence of functional groups such as sulfanyl and acetamide enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be attributed to its structural components:

  • Antimicrobial Activity : Compounds containing the triazole ring have been shown to exhibit significant antibacterial and antifungal properties. The presence of the thiazole moiety may further enhance these effects due to its ability to interact with various enzymes and receptors involved in microbial resistance mechanisms .
  • Anticancer Potential : Research indicates that derivatives of triazole and thiazole possess anticancer properties. The compound may inhibit cancer cell proliferation by interfering with critical cellular pathways involved in tumor growth and metastasis .
  • Enzyme Inhibition : The compound is expected to act as an enzyme inhibitor, targeting key enzymes involved in metabolic processes. This can lead to therapeutic effects in various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with This compound :

  • Antimicrobial Studies : A study on 1,2,4-triazole derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . This suggests that similar derivatives could exhibit comparable efficacy.
  • Anticancer Activity : Research on thiadiazole derivatives showed promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent anticancer activity . This aligns with the expected profile for our compound due to its structural components.
  • Enzyme Targeting : Molecular docking studies have indicated that triazole derivatives can effectively bind to various enzymes such as carbonic anhydrase and xanthine oxidase. These interactions suggest a mechanism through which the compound may exert its biological effects by inhibiting enzyme activity crucial for disease progression .

The mechanism of action for This compound likely involves:

  • Binding Interactions : The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites on target proteins or enzymes.
  • Modulation of Pathways : By inhibiting specific enzymes or receptors, the compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells or pathogens.

Data Table

Compound NameStructural CharacteristicsBiological Activity
2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideSimilar triazole and thiazole structuresAntimicrobial
2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideVariation in phenyl substitutionAnticancer
3-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideFluorine substitution on phenylEnzyme inhibition

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C for cyclization steps) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce reaction time .
  • Purification Techniques : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for intermediate isolation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., sulfanyl group at C3 of triazolo-pyridazine) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What standard assays are recommended for initial biological activity screening?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or microbial targets (e.g., bacterial dihydrofolate reductase) using fluorometric assays .
  • Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) to prioritize analogs for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide rational design of derivatives?

Methodological Answer:

  • Core Modifications : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to modulate target binding .
  • Sulfanyl Linker Optimization : Test methylthio vs. ethylthio groups to balance lipophilicity and metabolic stability .
  • Thiazole Substitution : Introduce halogens (e.g., -F) at the thiazole ring to enhance bioavailability .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on hydrogen bonding with the acetamide moiety .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to predict activity cliffs .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .

Q. How should researchers resolve contradictory biological data across assays?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Cell Line Authentication : Confirm genetic profiles of cell lines to avoid false positives from cross-contamination .

Q. What methodologies are recommended for pharmacokinetic profiling?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
  • Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Plasma Protein Binding : Use ultrafiltration to quantify free fraction in plasma .

Q. How can degradation pathways be elucidated under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, or oxidative agents (H₂O₂), then analyze degradants via LC-MS .
  • Degradant Isolation : Scale up degradation reactions and isolate products for structural identification .

Q. What strategies improve scalability of the synthetic route?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance safety and yield .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for environmentally friendly processing .

Q. How can target identification be systematically approached?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins from cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
  • SPR Biosensing : Measure real-time binding kinetics against recombinant protein libraries .

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